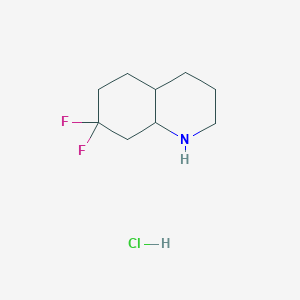

7,7-Difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7,7-Difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride: is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of benzene and pyridine, but with two nitrogen atoms in the ring. The presence of fluorine atoms in the quinoline structure can significantly alter its chemical and physical properties, making it useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride typically involves cyclization reactions, cycloaddition reactions, and direct fluorination methods. Cyclization reactions often use precursors such as dihydroquinolines, which undergo intramolecular cyclization in the presence of a suitable catalyst. Cycloaddition reactions may involve the use of fluorinated alkenes or alkynes, which react with nitrogen-containing compounds to form the quinoline core

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale cyclization and cycloaddition reactions, often carried out in continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the handling of fluorinating agents and reaction monitoring can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

7,7-Difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride: can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form quinone derivatives, which are useful in organic synthesis and material science.

Reduction: : Reduction reactions can convert the compound into its corresponding amine derivatives, which have applications in pharmaceuticals and agrochemicals.

Substitution: : Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: : Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: : Quinone derivatives, which can be further modified for various applications.

Reduction: : Amine derivatives, which are valuable in the synthesis of pharmaceuticals and agrochemicals.

Substitution: : Functionalized quinoline derivatives, which can be used in material science, pharmaceuticals, and other industries.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. Research indicates that compounds similar to 7,7-difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline exhibit significant antibacterial effects against various pathogens. For instance, derivatives of 8-hydroxyquinoline have been tested against strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at minimal inhibitory concentrations (MIC) ranging from 1×10−6 to 1×10−4 mg/mL .

2. Anticancer Properties

The compound's structural features allow it to act as a potential anticancer agent. Quinoline derivatives have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Specific derivatives have shown efficacy against multiple cancer types by targeting various biological pathways involved in cell proliferation and survival .

3. Neuroprotective Effects

Compounds containing the quinoline structure are also being investigated for neuroprotective applications. They can function as iron-chelators and have been linked to protective effects against neurodegenerative diseases such as Alzheimer's disease. The ability to chelate metals may help mitigate oxidative stress in neuronal cells .

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of quinoline derivatives make them suitable for use in organic light-emitting diodes. Their ability to act as electron carriers enhances the efficiency of OLEDs, which are widely used in display technologies .

2. Fluorescent Chemosensors

7,7-Difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride can be utilized in the development of fluorescent chemosensors for metal ions. These sensors are crucial for environmental monitoring and detecting heavy metals in various matrices .

Case Studies

Wirkmechanismus

The mechanism by which 7,7-Difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to biological responses. The fluorine atoms in the quinoline structure can enhance the compound's binding affinity and selectivity towards these targets, resulting in improved therapeutic efficacy.

Vergleich Mit ähnlichen Verbindungen

7,7-Difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride: is unique due to its fluorinated quinoline structure, which imparts distinct chemical and physical properties compared to non-fluorinated quinolines. Similar compounds include:

Quinoline: : The parent compound without fluorine atoms.

2,6-Diethyl-4,4-difluoro-1,3,5,7-tetramethyl-8- [4- (2-propinyloxy)phenyl]-4-bora-3a,4a-diaza-s-indacene: : A fluorinated derivative used in click labeling and bioimaging.

1H-Cyclopropa[a]naphthalene, 1a,2,3,3a,4,5,6,7b-octahydro-1,1,3a,7:

These compounds share similarities in their heterocyclic structures but differ in their functional groups and applications. The presence of fluorine atoms in This compound enhances its chemical stability and reactivity, making it a valuable compound in various fields.

Biologische Aktivität

7,7-Difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline; hydrochloride is a fluorinated quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of 7,7-Difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline involves several steps that typically include the formation of the quinoline core followed by fluorination. Various methods have been employed to optimize yield and purity. For example:

| Step | Reaction Conditions | Yield |

|---|---|---|

| 1 | Reactants mixed in DMF with diisopropylethylamine | 92% |

| 2 | Stirring at room temperature for 1 hour | - |

| 3 | Purification via EtOAc extraction | - |

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its antifungal and anticancer properties.

Antifungal Activity

Recent studies have shown that related fluorinated quinoline analogs exhibit significant antifungal activity. For instance:

- Compound Activity :

Anticancer Activity

The anticancer properties of quinoline derivatives have been extensively studied. Key findings include:

- Mechanism of Action :

Case Studies

Several case studies highlight the efficacy of quinoline derivatives similar to 7,7-Difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline; hydrochloride:

- Study on Antifungal Efficacy :

- Cancer Cell Line Studies :

Eigenschaften

IUPAC Name |

7,7-difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2N.ClH/c10-9(11)4-3-7-2-1-5-12-8(7)6-9;/h7-8,12H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLGKCGWLWTKSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC(CC2NC1)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.